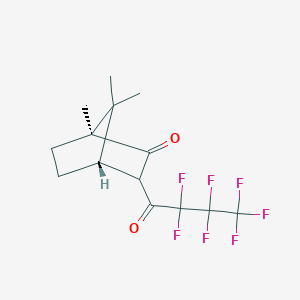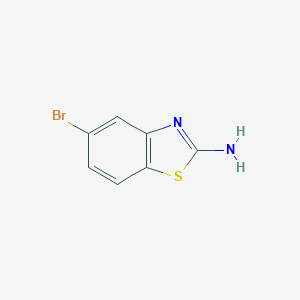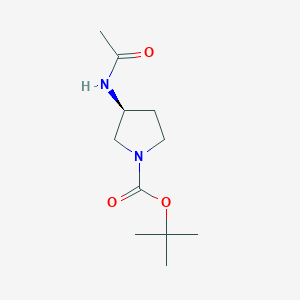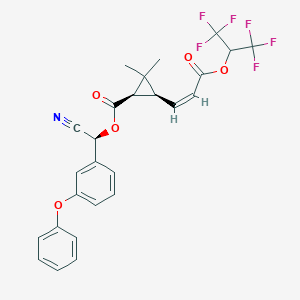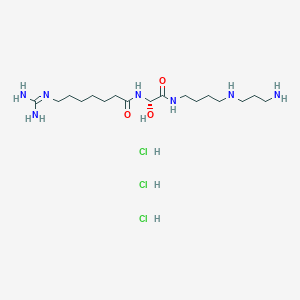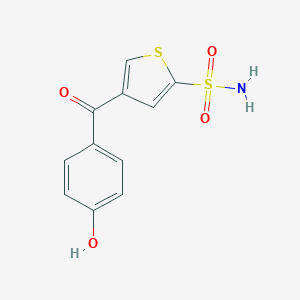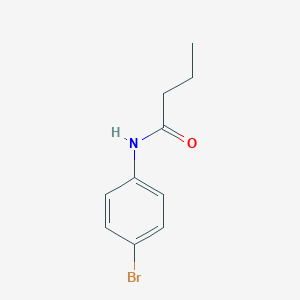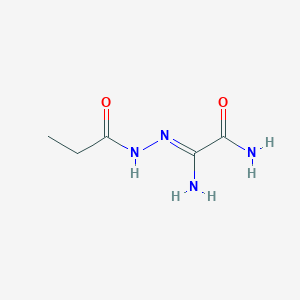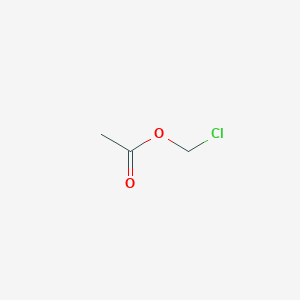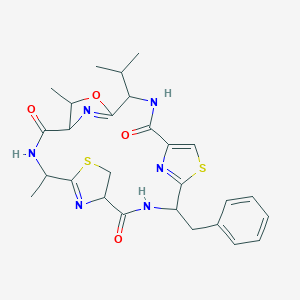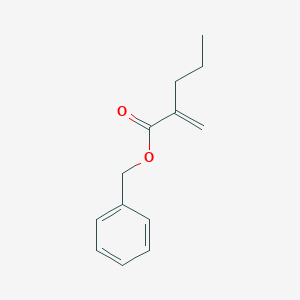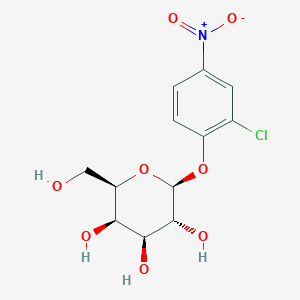
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
Vue d'ensemble
Description
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a colorimetric substrate for β-galactosidase . It is used in various applications including colorimetric and EIA applications .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside involves the conversion of GalG2CNP into beta-D-galactopyranosylmaltose and 2-chloro-4-nitrophenol . There are also novel maltopentaosides synthesized from this compound .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is C12H14ClNO8 . The molecular weight is 335.69 g/mol . The structure includes a nitrophenyl group attached to a galactopyranoside .Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . Upon hydrolysis, it results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.69 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The rotatable bond count is 3 . The exact mass and monoisotopic mass are 335.0407941 g/mol .Applications De Recherche Scientifique
β-Galactosidase Assays
Scientific Field
Summary of the Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is widely employed in β-galactosidase assays for evaluating enzyme activity .
Methods of Application
In a typical β-galactosidase assay, the substrate (2-Chloro-4-nitrophenyl-beta-D-galactopyranoside) is added to a solution containing the enzyme. The enzyme cleaves the glycosidic bond in the substrate, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically.
Results or Outcomes
The rate of formation of 2-chloro-4-nitrophenol is proportional to the activity of the β-galactosidase enzyme in the sample. This allows researchers to quantify the enzyme’s activity.
Study of Glycosaminoglycan (GAG)-degrading enzymes
Scientific Field
Summary of the Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes .
Methods of Application
The substrate is added to a solution containing the GAG-degrading enzymes. The enzymes cleave the substrate, and the rate of this reaction is measured.
Results or Outcomes
The rate of substrate cleavage provides a measure of the activity of the GAG-degrading enzymes. This can help researchers understand the role of these enzymes in various biological processes.
Study of Recombinant Glycosidase
Summary of the Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is used as a substrate to study the kinetic properties of recombinant glycosidase .
Methods of Application
The substrate is added to a solution containing the recombinant glycosidase. The enzyme cleaves the substrate, and the rate of this reaction is measured.
Results or Outcomes
The rate of substrate cleavage provides a measure of the activity of the recombinant glycosidase. This can help researchers understand the role of these enzymes in various biological processes.
Study of Recombinant Leuconostoc Mesenteroides Glycosidase
Scientific Field
Summary of the Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is used as a substrate to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432385 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
CAS RN |
123706-60-5 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



